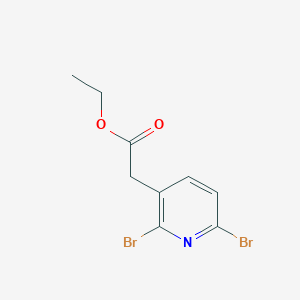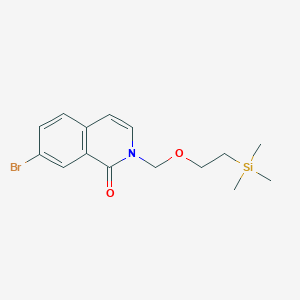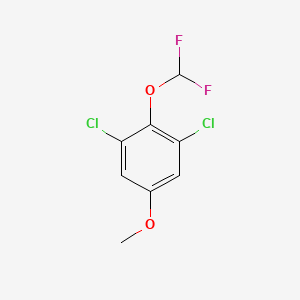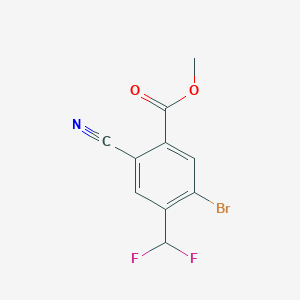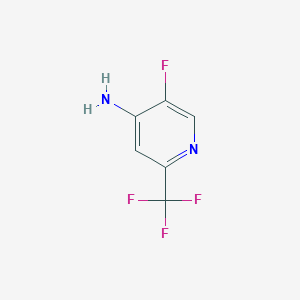
5-Fluor-2-(Trifluormethyl)pyridin-4-amin
Übersicht
Beschreibung
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Wirkmechanismus
Target of Action
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is involved in the synthesis of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers . The primary target of this compound is the RAF protein, which plays a crucial role in the RAS/RAF/MEK/ERK pathway, a critical cell signaling pathway that regulates cell growth and survival .
Mode of Action
The compound interacts with its target, the RAF protein, by inhibiting its activity. This inhibition disrupts the RAS/RAF/MEK/ERK signaling pathway, leading to the cessation of cell growth and survival signals . This disruption can lead to the death of cancer cells, particularly those driven by RAF .
Biochemical Pathways
The primary biochemical pathway affected by 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is the RAS/RAF/MEK/ERK pathway. This pathway is crucial for transmitting signals from surface receptors to the DNA in the cell nucleus, controlling cell growth and survival. By inhibiting RAF, the compound disrupts this pathway, potentially leading to the death of cancer cells .
Result of Action
The result of the action of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is the potential inhibition of cell growth and survival, particularly in RAF-driven cancers. By inhibiting the RAF protein and disrupting the RAS/RAF/MEK/ERK pathway, the compound can lead to the death of cancer cells .
Biochemische Analyse
Biochemical Properties
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine plays a significant role in biochemical reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds. It interacts with various enzymes and proteins, often serving as a building block for more complex molecules. For instance, it is involved in the synthesis of RAF inhibitors used in cancer treatment . The nature of these interactions typically involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, thereby altering the cellular response to various stimuli. Additionally, 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding often results in enzyme inhibition or activation, depending on the specific target. Furthermore, 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting specific enzymes or modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects are often observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can undergo biotransformation, leading to the formation of metabolites that may retain biological activity or be excreted from the body . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its overall efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine . Another method involves the use of Selectfluor, a fluorinating agent, to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves high-temperature vapor-phase reactions with transition metal-based catalysts. For example, the simultaneous vapor-phase chlorination and fluorination of pyridine derivatives at temperatures above 300°C using iron fluoride as a catalyst can produce various fluorinated pyridines .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include tetra-n-butylammonium fluoride and dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar properties and applications.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used in similar chemical reactions.
Uniqueness
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored properties for specific applications .
Eigenschaften
IUPAC Name |
5-fluoro-2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLQUFVYDUXVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1446287.png)

